Structural Divergence & Synthetic Utility: 5-Aminonicotinonitrile vs. 2-Amino-4-Hydroxynicotinonitrile
Structural Divergence & Synthetic Utility: 5-Aminonicotinonitrile vs. 2-Amino-4-Hydroxynicotinonitrile
This guide provides an in-depth technical analysis comparing 5-aminonicotinonitrile and 2-amino-4-hydroxynicotinonitrile . These two compounds, while sharing a pyridine core and nitrile functionality, exhibit fundamentally different chemical behaviors, synthetic routes, and applications in medicinal chemistry due to the positional relationship of their functional groups.[1]
Executive Summary
The core distinction between these two intermediates lies in the positional isomerism of the amino and nitrile groups.[1]
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5-Aminonicotinonitrile (Compound A) features a meta (1,3) relationship between the amino and nitrile groups.[1] This geometry precludes direct cyclization between these two groups, making it a "linear" building block used primarily for derivatizing the amine or pyridine nitrogen.[1]
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2-Amino-4-hydroxynicotinonitrile (Compound B) (often utilized as the 6-methyl derivative) features an ortho (vicinal) relationship between the amino and nitrile groups. This "2-amino-3-cyano" motif is a "privileged scaffold" in drug discovery, serving as a direct precursor to fused bicyclic systems like pyrido[2,3-d]pyrimidines (kinase inhibitors).
Part 1: Structural & Electronic Landscape
Structural Connectivity and Tautomerism
| Feature | 5-Aminonicotinonitrile | 2-Amino-4-hydroxynicotinonitrile |
| IUPAC Name | 5-aminopyridine-3-carbonitrile | 2-amino-4-oxo-1,4-dihydropyridine-3-carbonitrile |
| CAS Number | 13600-47-0 | 106676-54-6 (Generic/Derivatives common) |
| Substituent Pattern | 3,5-disubstituted (Meta) | 2,3,4-trisubstituted (Vicinal) |
| Dominant Tautomer | Amino-Pyridine form.[2] No significant tautomerism. | 2-Amino-4-Pyridone form. Exists primarily as the 4-oxo tautomer in solid state and polar solvents. |
| Electronic Character | Electron-deficient aniline. The C3-CN and Pyridine-N withdraw density, lowering nucleophilicity of the NH2. | "Push-Pull" alkene system embedded in a heterocycle. The C2-NH2 donates into the C3-CN and C4-Oxo. |
Acid-Base Properties (pKa)
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5-Aminonicotinonitrile: The pyridine nitrogen is weakly basic (estimated pKa ~3.0–3.5) due to the electron-withdrawing nitrile. The exocyclic amine is very weakly basic and acts as a hydrogen bond donor.[1]
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2-Amino-4-hydroxynicotinonitrile: Amphoteric. The N1-H (pyridone) is acidic (pKa ~8–9), allowing deprotonation by weak bases (e.g., carbonates).[1] The C2-amine is deactivated by resonance with the nitrile and carbonyl, making it poorly nucleophilic compared to standard anilines unless deprotonated.
Part 2: Synthetic Pathways[3][4][5]
Synthesis of 5-Aminonicotinonitrile
The most robust laboratory synthesis involves the reduction of 5-nitronicotinonitrile . Direct amination of 3-cyanopyridine is difficult due to poor regioselectivity.
Protocol: Reduction of 5-Nitronicotinonitrile
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Precursor Synthesis: Bromination of nicotinic acid to 5-bromonicotinic acid, followed by conversion to the amide and dehydration to 5-bromonicotinonitrile. This is then nitrated or aminated (via azide/reduction).[1] Alternatively, 5-bromo-3-cyanopyridine can be coupled with ammonia under high pressure/catalysis.
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Reduction Step:
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Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol/Water.[1]
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Procedure: Suspend 5-nitronicotinonitrile (1.0 eq) in EtOH/H2O (3:1). Add Fe powder (5.0 eq) and catalytic AcOH.[1] Heat to reflux for 2–4 hours.
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Workup: Filter hot through Celite to remove iron oxides.[1] Concentrate filtrate.[1] Neutralize with NaHCO3.[1] Extract with Ethyl Acetate.[1]
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Yield: Typically 75–85%.[1]
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Synthesis of 2-Amino-4-hydroxynicotinonitrile (Derivatives)
This compound is classically synthesized via a One-Pot Multi-Component Reaction (MCR) . The most industrially relevant derivative is 2-amino-6-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile , synthesized from ethyl acetoacetate.
Protocol: MCR Synthesis (Hantzsch-like Condensation)
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Reagents: Malononitrile (1.0 eq), Ethyl Acetoacetate (1.0 eq), Ammonium Acetate (1.2 eq) or Ammonia water.[1]
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Solvent: Ethanol (reflux).[1]
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Procedure:
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Dissolve malononitrile and ethyl acetoacetate in Ethanol.
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Add Ammonium Acetate.[1]
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Reflux for 3–6 hours.[1] The reaction proceeds via the formation of an enamino-ester intermediate which condenses with the malononitrile derivative.
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Precipitation: Upon cooling, the product usually precipitates as a solid due to the low solubility of the pyridone form.[1]
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Purification: Recrystallization from DMF/Ethanol.
Part 3: Reactivity & Cyclization Logic
The defining difference is the ability to form fused rings.[1]
The "Ortho Effect" in Compound B
Because the amino group (C2) and nitrile group (C3) are adjacent, Compound B reacts with one-carbon electrophiles (like formic acid, formamide, or orthoesters) to close a pyrimidine ring.[1] This forms pyrido[2,3-d]pyrimidines , a scaffold found in potent kinase inhibitors (e.g., PIM-1, CDK inhibitors).[1]
The "Meta Constraint" in Compound A
In Compound A, the amino and nitrile groups are separated by a carbon.[1] They cannot cyclize to form a stable 5- or 6-membered ring bridging those positions. Reactivity is limited to:
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N-Acylation/Alkylation: At the exocyclic amine.
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Nitrile Hydrolysis: To the nicotinamide or acid.[1]
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Sandmeyer Reaction: Converting the NH2 to a halide.[1]
Visualization of Reactivity Pathways[1]
Caption: Comparative reactivity flow. Compound B undergoes cyclization to form bioactive fused heterocycles, while Compound A is limited to linear functionalization.[1]
Part 4: Applications in Drug Discovery[5]
Case Study: PIM-1 Kinase Inhibitors
Researchers utilize Compound B to synthesize inhibitors for PIM-1, a kinase overexpressed in leukemia.
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Mechanism: The 2-amino-4-hydroxy-3-cyanopyridine intermediate is reacted with an aryl aldehyde and a reagent like formamide or urea.
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Result: The resulting pyrido[2,3-d]pyrimidine-4,7-dione mimics the adenosine triphosphate (ATP) purine ring, fitting into the kinase ATP-binding pocket.
Case Study: Library Scaffolds
Compound A is often used as a "linker" scaffold.[1]
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Utility: It provides a rigid pyridine spacer with two distinct attachment points (Amine and Nitrile/Acid) that are geometrically defined (120° angle).[1] This is valuable for Fragment-Based Drug Design (FBDD) where specific vector orientations are required to span protein binding pockets.
References
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Synthesis of 5-Aminonicotinonitrile
- Source: BuyersGuideChem & Chemical Suppliers. "5-Aminonicotinonitrile CAS 13600-47-0 Properties and Suppliers."
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Context: Confirms CAS and commercial availability for the 5-amino isomer.[3]
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MCR Synthesis of 2-Amino-4-hydroxynicotinonitriles
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Source: RSC Advances, 2024.[1] "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives..."
- Context: Details the cyclization of N-cyclohexyl derivatives with cyanoacetamide to form the 2-amino-3-cyano-4-hydroxy pyridine core.
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Tautomerism and Reactivity of 4-Hydroxypyridines
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Source: MDPI Molecules, 2019.[1] "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications."
- Context: Explains the reactivity of the 2-amino-3-cyano motif and its conversion to pyridopyrimidines.
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Green Synthesis Protocols
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Source: Journal of Nanostructures, 2024.[1] "Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives."
- Context: Provides specific protocols for MCRs yielding the fused systems derived
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